Welcome to the BenchChem Online Store!
molecular formula C8H8N2 B102233 2-Amino-2-phenylacetonitrile CAS No. 16750-42-8

2-Amino-2-phenylacetonitrile

Cat. No. B102233
M. Wt: 132.16 g/mol
InChI Key: JTIHSSVKTWPPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05103019

Procedure details

10 millimoles (1.031 g) of benzonitrile are dissolved in 10 ml of anhydrous toluene of 0° C., under an argon atmosphere. 15 millimoles of a toluenic solution 1.5 M of diisobutylaluminum hydride (10 ml) are added, dropwise, at this temperature. The reaction mixture is maintained at 0° C. for 1 hour, then 2 ml (1.5 eq) of trimethylsilyl cyanide are added. The stirring is maintained for 3 hours at room temperature, then the mixture is hydrolyzed with 10 ml of methanol then with pasty sodium sulfate. After purification of α-aminonitrile by an acid-base extraction there was obtained 0.820g of 2-amino-2-phenyl-acetonitrile with a yield of 62%.
Quantity
1.031 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
toluenic solution
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C.C[Si]([C:23]#[N:24])(C)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1(C)C=CC=CC=1.CO>[NH2:8][CH:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:23]#[N:24] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.031 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
toluenic solution
Quantity
15 mmol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirring is maintained for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After purification of α-aminonitrile
EXTRACTION
Type
EXTRACTION
Details
by an acid-base extraction

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.